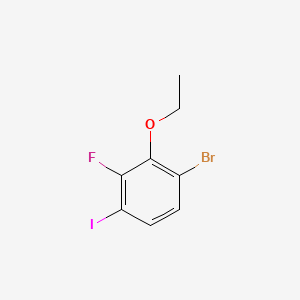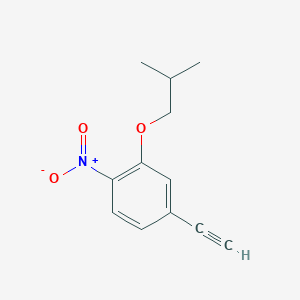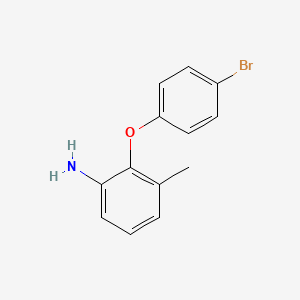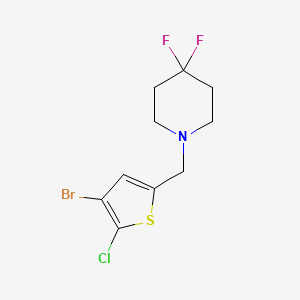![molecular formula C44H44P2 B14767253 (1R)-Dicyclohexyl(2'-(diphenylphosphino)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B14767253.png)
(1R)-Dicyclohexyl(2'-(diphenylphosphino)-[1,1'-binaphthalen]-2-yl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-Dicyclohexyl(2’-(diphenylphosphino)-[1,1’-binaphthalen]-2-yl)phosphine is a chiral diphosphine ligand widely used in asymmetric synthesis. This compound is known for its high enantioselectivity and reactivity in various organic reactions. It consists of a pair of 2-diphenylphosphino naphthyl groups linked at the 1 and 1’ positions, creating a C2-symmetric framework with axial chirality due to restricted rotation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Dicyclohexyl(2’-(diphenylphosphino)-[1,1’-binaphthalen]-2-yl)phosphine typically involves the preparation of the ditriflate of 1,1’-bi-2-naphthol, followed by a reaction with diphenylphosphine. The process begins with the reaction of ®-(+)-1,1’-bi-2-naphthol with triflic anhydride in the presence of pyridine and methylene chloride at low temperatures. The resulting ditriflate is then reacted with diphenylphosphine in the presence of a nickel catalyst and dimethylformamide at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves stringent control of temperature, pressure, and reagent concentrations to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-Dicyclohexyl(2’-(diphenylphosphino)-[1,1’-binaphthalen]-2-yl)phosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The compound can participate in substitution reactions, where one of the phosphine groups is replaced by another ligand.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halides and bases under controlled conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Aplicaciones Científicas De Investigación
(1R)-Dicyclohexyl(2’-(diphenylphosphino)-[1,1’-binaphthalen]-2-yl)phosphine is extensively used in scientific research, particularly in the field of asymmetric catalysis. Its applications include:
Biology: Employed in the synthesis of chiral molecules that are important in biological systems.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Applied in the production of fine chemicals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (1R)-Dicyclohexyl(2’-(diphenylphosphino)-[1,1’-binaphthalen]-2-yl)phosphine involves its role as a chiral ligand in catalytic processes. The compound coordinates with transition metals to form complexes that facilitate enantioselective transformations. The axial chirality of the ligand induces asymmetry in the catalytic environment, leading to the preferential formation of one enantiomer over the other. This selectivity is crucial in the synthesis of chiral molecules with high enantiomeric excess .
Comparación Con Compuestos Similares
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): A widely used chiral diphosphine ligand with similar applications in asymmetric catalysis.
®-1-[(SP)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine: Another chiral diphosphine ligand used in asymmetric hydrogenation and other catalytic reactions.
Uniqueness
(1R)-Dicyclohexyl(2’-(diphenylphosphino)-[1,1’-binaphthalen]-2-yl)phosphine is unique due to its specific axial chirality and the presence of both dicyclohexyl and diphenylphosphino groups. This combination provides a distinct steric and electronic environment that enhances its performance in certain catalytic reactions compared to other similar ligands.
Propiedades
Fórmula molecular |
C44H44P2 |
|---|---|
Peso molecular |
634.8 g/mol |
Nombre IUPAC |
dicyclohexyl-[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C44H44P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-2,5-8,13-22,27-32,37-38H,3-4,9-12,23-26H2 |
Clave InChI |
KPDBBGWGOOUYEW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(C2CCCCC2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



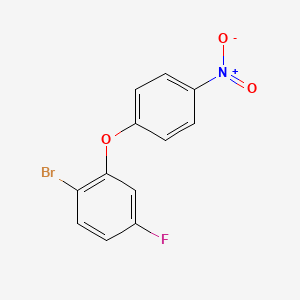
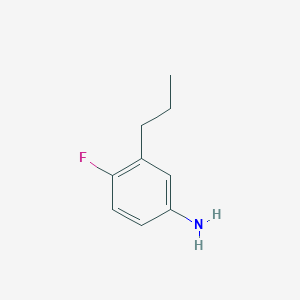
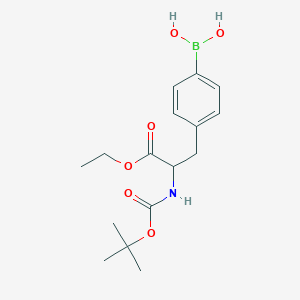
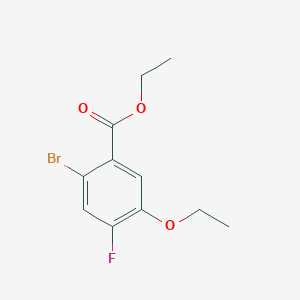
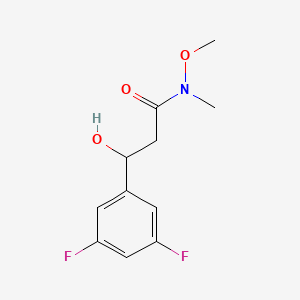

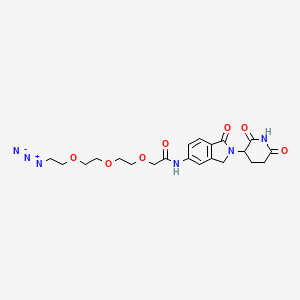
![(S)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B14767239.png)

